4-hydroxy-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thieno[2,3-d]pyrimidine-6-carboxamide

Catalog No.
S11389606
CAS No.
M.F
C15H17N5O2S
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-hydroxy-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-...

Product Name

4-hydroxy-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thieno[2,3-d]pyrimidine-6-carboxamide

IUPAC Name

5-methyl-4-oxo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-3H-thieno[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C15H17N5O2S

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C15H17N5O2S/c1-7-11-13(21)17-6-18-15(11)23-12(7)14(22)16-5-10-8(2)19-20(4)9(10)3/h6H,5H2,1-4H3,(H,16,22)(H,17,18,21)

InChI Key

JAOMYYWNGHHCKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)NCC3=C(N(N=C3C)C)C

4-hydroxy-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound featuring a thieno[2,3-d]pyrimidine core. This compound is characterized by the presence of a hydroxyl group at the 4-position and a carboxamide functional group at the 6-position of the pyrimidine ring. The structure also includes a pyrazole moiety, specifically a trimethyl-substituted pyrazole linked via a methyl group. This unique combination of functional groups contributes to its potential biological activities and applications in medicinal chemistry.

Typical for amides and heterocycles. Notably, it can participate in:

  • Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.
  • Substitution Reactions: The hydroxyl group may act as a nucleophile in substitution reactions, particularly in the presence of electrophiles.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form oximes or other derivatives.

Research indicates that compounds similar to 4-hydroxy-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thieno[2,3-d]pyrimidine-6-carboxamide exhibit significant biological activities. Specifically:

  • Anticancer Activity: Similar compounds have shown potential in inhibiting cancer cell proliferation, particularly against human cancer cell lines like HeLa cells.
  • Anti-inflammatory Properties: Some derivatives have been noted for their anti-inflammatory effects.
  • Antioxidant Activity: The presence of certain substituents has been linked to enhanced antioxidant properties.

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Hydroxyl Group: Hydroxylation can be performed using reagents such as boron tribromide or other hydroxylating agents.
  • Attachment of the Pyrazole Moiety: The trimethyl-substituted pyrazole can be synthesized separately and then coupled with the thieno[2,3-d]pyrimidine core via nucleophilic substitution.

Due to its unique structure and biological activity, this compound may have several applications:

  • Pharmaceutical Development: It could serve as a lead compound in drug discovery programs aimed at developing new anticancer or anti-inflammatory drugs.
  • Research Tool: Its distinct structural features make it valuable for studying specific biochemical pathways or mechanisms in cellular biology.

Preliminary studies on similar compounds suggest they may interact with various biological targets:

  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit specific kinases involved in cell signaling pathways.
  • Receptor Binding: Interaction with receptors associated with inflammation and cancer progression has been documented.

Further interaction studies are necessary to elucidate the specific mechanisms through which 4-hydroxy-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thieno[2,3-d]pyrimidine-6-carboxamide exerts its biological effects.

Several compounds share structural similarities with 4-hydroxy-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thieno[2,3-d]pyrimidine-6-carboxamide. These include:

Compound NameStructural FeaturesBiological Activity
5-amino-thieno[2,3-d]pyrimidineAmino group at position 5Anticancer
4-hydroxy-pyrazolo[1,5-a]pyrimidineHydroxyl group and pyrazoleAntioxidant
3-hydroxy-thieno[2,3-d]pyrimidineHydroxyl group at position 3Antimicrobial

Uniqueness

The uniqueness of 4-hydroxy-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thieno[2,3-d]pyrimidine-6-carboxamide lies in its specific combination of functional groups (hydroxyl and carboxamide) along with the trimethyl-substituted pyrazole moiety. This distinct configuration may enhance its biological activity compared to other similar compounds that lack such structural diversity.

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

331.11029598 g/mol

Monoisotopic Mass

331.11029598 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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